

# The Structure-Activity Relationship of Conopressin S: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Conopressin S

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An In-depth Examination of a Potent Vasopressin/Oxytocin Ligand from Cone Snail Venom

**Conopressin S**, a nonapeptide originally isolated from the venom of the marine cone snail *Conus striatus*, represents a fascinating member of the vasopressin/oxytocin (VP/OT) superfamily of neuropeptides.<sup>[1]</sup> Its structural similarity to endogenous mammalian hormones, coupled with its unique pharmacological profile, has made it a subject of considerable interest for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **Conopressin S**, detailing the quantitative effects of amino acid substitutions on its binding affinity and functional activity at human vasopressin (V<sub>1a</sub>, V<sub>1b</sub>, V<sub>2</sub>) and oxytocin (OT) receptors.

## Molecular Structure and Key Residues

**Conopressin S** has the amino acid sequence Cys<sup>1</sup>-Ile<sup>2</sup>-Ile<sup>3</sup>-Arg<sup>4</sup>-Asn<sup>5</sup>-Cys<sup>6</sup>-Pro<sup>7</sup>-Arg<sup>8</sup>-Gly<sup>9</sup>-NH<sub>2</sub>.<sup>[1]</sup> Like other members of the VP/OT family, it possesses a six-amino-acid ring formed by a disulfide bond between Cys<sup>1</sup> and Cys<sup>6</sup>, and a three-amino-acid C-terminal tail.<sup>[1]</sup> The residues at positions 2, 3, 4, 7, 8, and 9 have been identified as key determinants of receptor binding and functional activity.<sup>[2][3]</sup>

## Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities ( $K_i$ ) and functional activities ( $EC_{50}$ ) of **Conopressin S** and its analogs at human vasopressin and oxytocin receptors. This data is compiled from various studies to provide a comparative overview.

**Table 1: Binding Affinities ( $K_i$ , nM) of Conopressin  
Analogues at Human Receptors**

Peptide	Sequence	hV <sub>1a</sub> R $K_i$ (nM)	hV <sub>2</sub> R $K_i$ (nM)	hOTR $K_i$ (nM)	Reference
Conopressin S	Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH <sub>2</sub>	-	-	-	-
Conopressin T	Cys-Tyr-Ile-Gln-Asn-Cys-Leu-Arg-Val-NH <sub>2</sub>	180 ± 30	>10000	980 ± 150	[3]
[L <sup>7</sup> P]-Conopressin T	Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Val-NH <sub>2</sub>	88 ± 12	5000 ± 1000	>10000	[3]

Note: Data for **Conopressin S** binding affinity is not readily available in the reviewed literature. Dashes indicate not determined.

**Table 2: Functional Activities ( $EC_{50}$ , nM) of Conopressin  
Analogues at Human Receptors**

| Peptide | Sequence | hV<sub>1a</sub>R  $EC_{50}$  (nM) | hV<sub>1b</sub>R  $EC_{50}$  (nM) | hV<sub>2</sub>R  $EC_{50}$  (nM) | hOTR  $EC_{50}$  (nM) | Reference | |---|---|---|---|---|---| | Conopressin G | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH<sub>2</sub> | 123 (± 1.1) | 52 (± 1.2) | 300 (± 1.1) | >10000 | [2] | | Conopressin M1 (amidated) | Cys-Phe-Pro-Gly-Asn-Cys-Pro-Asp-Ser-NH<sub>2</sub> | >10000 (partial agonist) | >10000 (partial agonist) | >10000 | >10000 | [2] | | Conopressin M2 (amidated) | Cys-Phe-Leu-Gly-Asn-Cys-Pro-Asp-Ser-NH<sub>2</sub> | >10000 | >10000 | 1700 (± 1.2) | >10000 | [2] | | Conopressin M2 (acid) | Cys-Phe-Leu-Gly-Asn-Cys-Pro-Asp-Ser-OH | >10000 | >10000 | 3600 (± 1.1) | >10000 | [2] |

Note: Data for **Conopressin S** functional activity is not readily available in the reviewed literature.

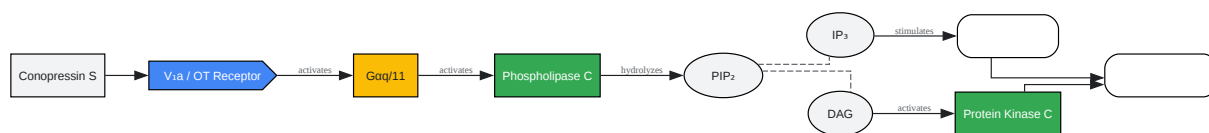
## Key SAR Insights

- Position 8: The nature of the amino acid at position 8 is a critical determinant of selectivity. A basic residue, such as Arginine in **Conopressin S** or Lysine in Conopressin G, is generally favored for activity at vasopressin receptors.[2] In contrast, a negatively charged residue like Aspartate in Conopressin M1 and M2 leads to a significant loss of activity at V<sub>1a</sub> and V<sub>1b</sub> receptors, but can be tolerated at the V<sub>2</sub> receptor.[2]
- Position 7: The substitution of Leucine with Proline in [L<sup>7</sup>P]-Conopressin T enhances its affinity for the V<sub>1a</sub> receptor, suggesting that the conformation of the C-terminal tail is crucial for receptor interaction.[3]
- Position 9: The replacement of the conserved Glycine at position 9 with Valine in Conopressin T is a key factor in its antagonist activity at the V<sub>1a</sub> receptor.[3] This position has been described as an "antagonist switch".[3]
- C-terminal Amidation: The C-terminal amidation appears to be important for the activity of some analogs, as seen with the partial agonism of amidated Conopressin-M1 at hV<sub>1b</sub>R, which is absent in its acidic counterpart.[2]

## Signaling Pathways

**Conopressin S** and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), triggering distinct intracellular signaling cascades.

- V<sub>1a</sub> and Oxytocin Receptors: These receptors are coupled to Gαq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). [2]



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Figure 1. Gq-coupled signaling pathway for V<sub>1a</sub> and OT receptors.

- V<sub>2</sub> Receptor: This receptor is coupled to G<sub>s</sub> proteins. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2]



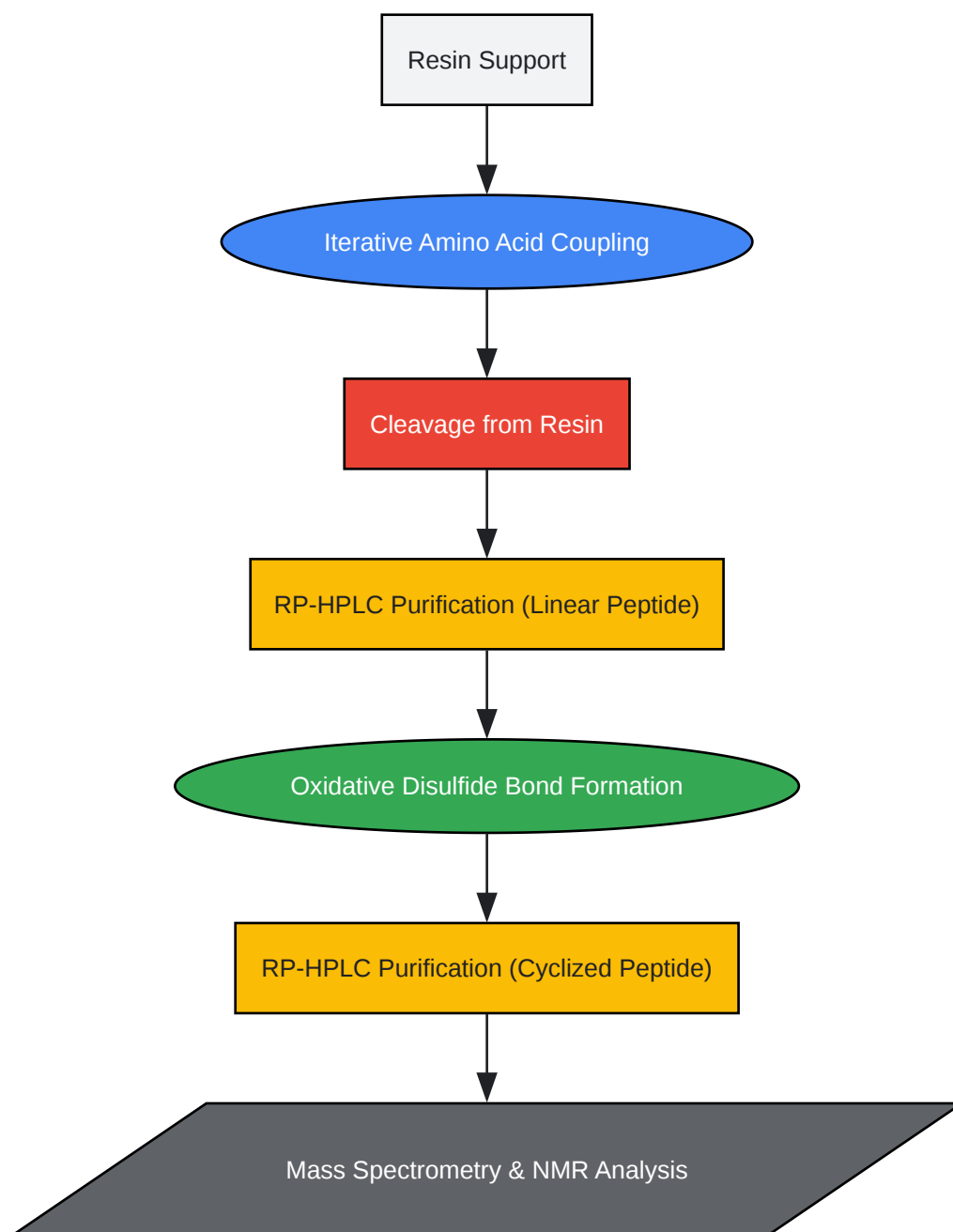
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Figure 2. G<sub>s</sub>-coupled signaling pathway for the V<sub>2</sub> receptor.

## Experimental Protocols

### Solid-Phase Peptide Synthesis

**Conopressin S** and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by cyclization to form the disulfide bridge.



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Figure 3. General workflow for solid-phase peptide synthesis.

## Radioligand Binding Assays

Objective: To determine the binding affinity ( $K_i$ ) of **Conopressin S** analogs for vasopressin and oxytocin receptors.

Materials:

- Membrane preparations from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
- Radioligand (e.g., [<sup>3</sup>H]-Arginine Vasopressin for V<sub>1a</sub>, V<sub>1b</sub>, and V<sub>2</sub> receptors; [<sup>3</sup>H]-Oxytocin for OT receptors).
- Unlabeled **Conopressin S** analog (competitor).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Incubate a constant concentration of radioligand with increasing concentrations of the unlabeled **Conopressin S** analog in the presence of the receptor-containing membranes.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC<sub>50</sub> value (the concentration of analog that inhibits 50% of the specific radioligand binding).
- Convert the IC<sub>50</sub> value to a K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_a)$ , where [L] is the concentration of the radioligand and K<sub>a</sub> is its affinity for the receptor.

## Functional Assays

Objective: To measure the ability of **Conopressin S** analogs to stimulate Gq-coupled receptors and induce intracellular calcium release.

Materials:

- Cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **Conopressin S** analog.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
- Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Measure the baseline fluorescence.
- Inject varying concentrations of the **Conopressin S** analog and monitor the change in fluorescence over time.
- Plot the peak fluorescence response against the analog concentration to generate a dose-response curve and determine the EC<sub>50</sub> value.

Objective: To measure the ability of **Conopressin S** analogs to stimulate Gs-coupled receptors and induce cAMP production.

Materials:

- Cells stably expressing the human V<sub>2</sub> receptor (e.g., CHO-K1 or HEK293 cells).

- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Conopressin S** analog.
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
- Plate reader compatible with the chosen detection method.

#### Procedure:

- Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with a phosphodiesterase inhibitor.
- Add varying concentrations of the **Conopressin S** analog and incubate for a specified time (e.g., 30 minutes at 37°C).
- Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the analog concentration to generate a dose-response curve and determine the EC<sub>50</sub> value.

## Conclusion

The structure-activity relationship of **Conopressin S** is complex, with subtle changes in its amino acid sequence leading to significant alterations in its pharmacological profile. The nature of the residues at key positions, particularly 8 and 9, dictates the selectivity and agonist/antagonist properties of these peptides at vasopressin and oxytocin receptors. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of **Conopressin S** analogs in areas such as cardiovascular disease, pain management, and neurological disorders. Further studies, including the determination of binding affinities for a wider range of analogs and the elucidation of high-resolution receptor-ligand complex structures, will be crucial for the rational design of novel, highly selective, and potent therapeutic agents based on the **Conopressin S** scaffold.



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## References

- 1. Structure and activity of conopressins: insights into in silico oxytocin/V2 receptor interactions, anti-inflammatory potential, and behavioural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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